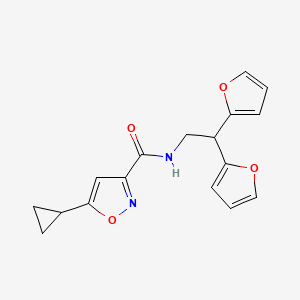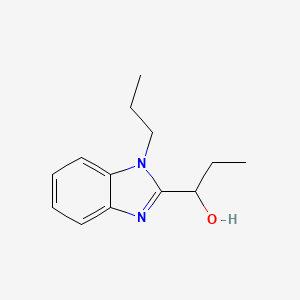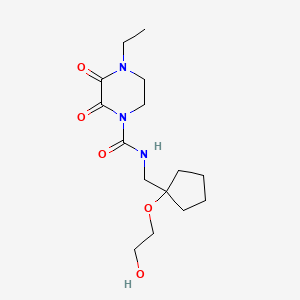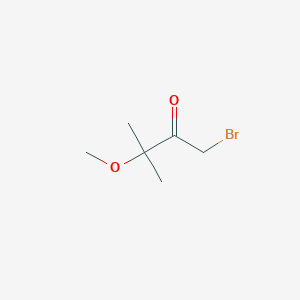
1-Bromo-3-methoxy-3-methylbutan-2-one
Übersicht
Beschreibung
“1-Bromo-3-methoxy-3-methylbutan-2-one” is a chemical compound that belongs to the family of ketones . It has a CAS Number of 76336-55-5 and a molecular weight of 195.06 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H11BrO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3 . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Spectroscopy:
- Wang et al. (2002) conducted a conformational analysis of a similar compound, (S)-(+)-1-bromo-2-methylbutane, using vibrational circular dichroism and density functional theory. This study provided insights into the conformational behavior of brominated compounds (Wang, F., Polavarapu, P., Longhi, G., Abbate, S., & Catellani, M., 2002).
Thermal Decomposition Studies:
- Hargreaves, Dossor, and Isaac (2007) investigated the thermal decomposition of 1-bromo-2-methylbutane, exploring how different conditions affect the proportion of decomposition products. This research has implications for the stability and reactivity of brominated compounds (Hargreaves, M., Dossor, J., & Isaac, B., 2007).
Synthesis and Stereochemistry:
- Idris et al. (2000) described the regio- and stereo-selective bromo(alkoxylation)s of certain carbonyl compounds. This research is crucial for understanding the stereochemical outcomes in the synthesis of brominated organic molecules (Idris, M. S., Larsen, D., Pritchard, R., Schofield, A., Stoodley, R. J., & Tiffin, P. D., 2000).
Solvent Participation in Chemical Reactions:
- Liu, Hou, and Tsao (2009) studied the solvent participation in the solvolysis of tertiary bromoalkanes, providing important insights into the role of solvents in chemical reactions involving brominated compounds (Liu, K., Hou, S., & Tsao, M., 2009).
Fire Extinguishing Applications:
- Zou, Vahdat, and Collins (2001) explored the fire extinguishing ability of brominated compounds, including 1-bromo-1-propane, highlighting the potential use of such compounds in firefighting (Zou, Y., Vahdat, N., & Collins, M., 2001).
Environmental Chemistry and Pollution Control:
- Peng et al. (2016) utilized a low-toxic bromosolvent in a dispersive liquid-liquid microextraction method for determining heavy metals in water, demonstrating an environmentally friendly approach to pollution control (Peng, G., Lu, Y., He, Q., Mmereki, D., Zhou, G., Chen, J., & Tang, X., 2016).
Eigenschaften
IUPAC Name |
1-bromo-3-methoxy-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEAJEINZQWXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CBr)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76336-55-5 | |
| Record name | 1-bromo-3-methoxy-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2436344.png)
![2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2436346.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2436349.png)
![N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2436350.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2436355.png)
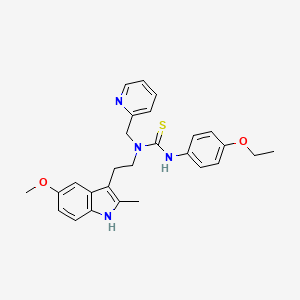
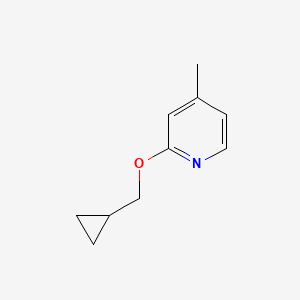
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2436362.png)
